molecular formula ((C5H12O2).(C4H8O))x B1166866 Poly(tetrahydrofuran-co-neopentanediol) CAS No. 100493-52-5

Poly(tetrahydrofuran-co-neopentanediol)

Cat. No.: B1166866
CAS No.: 100493-52-5
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Description

Poly(tetrahydrofuran-co-neopentanediol) is a copolymer synthesized from tetrahydrofuran (THF) and neopentanediol (2,2-dimethyl-1,3-propanediol). Its molecular formula is ((C₅H₁₂O₂)·(C₄H₈O))ₓ, and it is registered under CAS No. 100493-52-5 . The copolymer combines the flexible ether backbone of THF with the rigid, branched structure of neopentanediol, resulting in a material with tunable thermal and mechanical properties. It is commonly used in polyurethane synthesis, coatings, and elastomers due to its balanced hydrophobicity and hydrolytic stability .

Properties

CAS No.

100493-52-5

Molecular Formula

((C5H12O2).(C4H8O))x

Origin of Product

United States

Preparation Methods

Single-Stage vs. Two-Stage Processes

In single-stage polymerization , THF and neopentanediol are directly copolymerized in the presence of a telogen (e.g., water, acetic anhydride) and a solid acid catalyst such as activated bleaching earths or sulfonated zirconia. This method simplifies production by eliminating post-polymerization hydrolysis steps. For example, US8030439B2 demonstrates that using 0.1–10 mol% acetic anhydride as a telogen yields poly(tetrahydrofuran-co-neopentanediol) with a narrow molecular weight distribution (Đ = 1.2–1.5).

In contrast, two-stage processes first produce polytetrahydrofuran (PTHF) esters, which are subsequently hydrolyzed to free diols. This approach, while more labor-intensive, allows precise control over end-group functionality.

Catalytic Systems and Their Impact on Copolymer Properties

Heterogeneous Acid Catalysts

Activated bleaching earths (e.g., montmorillonite treated with sulfuric acid) are widely employed due to their high surface acidity and recyclability. These catalysts enable temperatures of 25–55°C and pressures of 0.5–2 bar, achieving THF conversions exceeding 70%. Supported catalysts like ZrO₂/SiO₂ with alkali metal concentrations <5,000 ppm further enhance thermal stability and reduce side reactions.

Homogeneous Acid Catalysts

Fluorosulfonic acid (HSO₃F) and antimony pentafluoride (SbF₅) offer high activity but require neutralization and separation steps, increasing production costs. Their use is largely restricted to laboratory-scale synthesis.

Optimization of Reaction Parameters

Temperature and Pressure Profiles

Controlled temperature gradients within fixed-bed reactors are critical. For instance, maintaining an initial bed temperature of 25–45°C with a gradual increase of 0.3°C per meter of catalyst bed minimizes thermal degradation while maximizing monomer conversion. Operating under mild pressure (1–2 bar) suppresses THF volatilization, ensuring consistent monomer ratios.

Comonomer and Telogen Ratios

The molar ratio of neopentanediol to THF dictates the copolymer’s branching density and thermal stability. A representative formulation includes:

ComponentMolar RatioRole
THF90–95%Main chain monomer
Neopentanediol5–10%Branching comonomer
Acetic anhydride0.1–10%Telogen (chain limiter)

Higher neopentanediol content (>10%) introduces excessive branching, reducing crystallinity but enhancing elastomeric properties.

Post-Polymerization Processing and Purification

Catalyst Removal and Product Isolation

Following polymerization, the heterogeneous catalyst is filtered, and residual THF is distilled under reduced pressure (40–60°C, 10–20 mbar). The crude copolymer is then washed with aqueous sodium bicarbonate to neutralize acidic residues.

Hydrolysis of Esters (Two-Stage Process)

PTHF esters (e.g., diacetates) are hydrolyzed using stoichiometric water in the presence of alkaline catalysts (e.g., NaOH), yielding hydroxyl-terminated copolymers. This step is omitted in single-stage processes.

Industrial-Scale Production Techniques

Fixed-Bed Reactor Design

Tubular fixed-bed reactors operating in downflow mode are preferred for continuous production. A space velocity of 0.04–0.5 kg THF/(L·h) balances throughput and product quality. Recycling 10–20% of the effluent stream improves telogen utilization and molecular weight uniformity.

Quality Control Metrics

  • Hydroxyl Number : 22–112 mg KOH/g (corresponding to Mₙ = 500–4,000 g/mol).

  • Color Index : <50 APHA (achieved via activated carbon treatment).

  • Molecular Weight Distribution : Đ ≤ 1.5 (narrow distribution ensures consistent mechanical properties).

Challenges and Innovations in Copolymer Synthesis

Side Reactions and Mitigation

Competitive homopolymerization of THF can occur if neopentanediol incorporation is suboptimal. Strategies include:

  • Pre-mixing neopentanediol with THF before catalyst addition.

  • Using telogens with higher chain-transfer efficiency (e.g., 1,4-butanediol).

Recent Advances in Catalysis

Nanostructured sulfonated graphene oxide catalysts have shown promise in reducing reaction times by 30% while maintaining high selectivity .

Chemical Reactions Analysis

Types of Reactions: Poly(tetrahydrofuran-co-neopentanediol) can undergo various chemical reactions, including:

    Oxidation: The copolymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.

    Substitution: The copolymer can participate in substitution reactions, where functional groups on the polymer chain are replaced with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, alkylating agents; reactions are often carried out in the presence of catalysts or under specific pH conditions.

Major Products Formed:

    Oxidation: Hydroxyl or carbonyl derivatives of the copolymer.

    Reduction: Alcohol derivatives of the copolymer.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Poly(tetrahydrofuran-co-neopentanediol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other polymers and copolymers. It is also employed in the development of new materials with tailored properties.

    Biology: Utilized in the fabrication of biocompatible materials for medical devices, drug delivery systems, and tissue engineering scaffolds.

    Medicine: Investigated for its potential use in controlled drug release formulations and as a component in biodegradable implants.

    Industry: Applied in the production of high-performance coatings, adhesives, and elastomers. Its unique properties make it suitable for use in automotive, aerospace, and electronics industries.

Mechanism of Action

The mechanism by which poly(tetrahydrofuran-co-neopentanediol) exerts its effects is primarily related to its molecular structure and the interactions between its monomer units. The copolymer’s flexibility and durability are attributed to the tetrahydrofuran units, while the neopentanediol units contribute to its chemical resistance and stability. These properties enable the copolymer to form strong, stable bonds with various substrates, making it effective in applications requiring high-performance materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Poly(tetrahydrofuran) (Poly(THF))

  • Molecular Formula : C₄H₈O (CAS 24979-97-3) or (C₄H₈O)ₙH₂O (CAS 25190-06-1) .
  • Structural Features : A homopolymer with a linear polyether backbone.
  • Applications : Used as a soft segment in thermoplastic polyurethanes (TPUs) and in lubricants due to its high flexibility and low glass transition temperature (Tg ≈ -80°C) .
  • Key Differences :
    • Poly(THF) lacks the rigidity and thermal stability imparted by neopentanediol in the copolymer.
    • The copolymer exhibits superior resistance to oxidative degradation compared to Poly(THF) .

Poly(neopentanediol-co-other diols)

  • Example : Poly(neopentanediol-co-isophorone diisocyanate) (CAS 39378-01-3).
  • Structural Features : Incorporates isocyanate groups, forming a polyurethane network.
  • Applications : High-performance coatings and adhesives with enhanced UV resistance .
  • Key Differences :
    • The absence of THF in this copolymer reduces flexibility but increases chemical resistance.
    • Poly(tetrahydrofuran-co-neopentanediol) offers a better balance between flexibility and rigidity for elastomers .

Poly(tetrahydrofuran) Bis(3-aminopropyl) Terminated (CAS 72088-96-1)

  • Molecular Formula : (C₄H₈O)ₙC₆H₁₆N₂O .
  • Structural Features: Amino-terminated Poly(THF) with reactive end groups.
  • Applications : Used in epoxy curing agents and crosslinked polymers.
  • Key Differences: The amino-terminated derivative enables covalent bonding in thermosets, unlike the non-reactive Poly(tetrahydrofuran-co-neopentanediol). The copolymer’s neopentanediol units reduce water absorption compared to amino-terminated derivatives .

Magnesium Chloride Tetrahydrofuran Polymer (CAS 70317-52-1)

  • Molecular Formula : 2C₄H₈O·Cl₂Mn .
  • Structural Features : Coordination polymer with metal centers.
  • Applications : Catalyst support in Ziegler-Natta polymerization.
  • Key Differences: This inorganic-organic hybrid lacks the thermoplasticity of Poly(tetrahydrofuran-co-neopentanediol). The copolymer’s organic backbone is more suitable for bulk material applications .

Data Table: Comparative Analysis

Property Poly(tetrahydrofuran-co-neopentanediol) Poly(THF) Poly(neopentanediol-co-isocyanate) Amino-Terminated Poly(THF)
CAS Number 100493-52-5 24979-97-3 39378-01-3 72088-96-1
Molecular Formula ((C₅H₁₂O₂)·(C₄H₈O))ₓ C₄H₈O C₃H₇BO₂ (C₄H₈O)ₙC₆H₁₆N₂O
Thermal Stability High (neopentyl branching) Moderate High (aromatic isocyanate) Moderate (amine degradation)
Flexibility Balanced (THF + neopentanediol) High (linear THF) Low (rigid isocyanate) High (THF backbone)
Hydrolytic Resistance Excellent Poor Excellent Moderate

Research Findings and Industrial Relevance

Synthesis Efficiency : Poly(tetrahydrofuran-co-neopentanediol) is synthesized via ring-opening copolymerization, achieving higher molecular weights (Mn > 10,000 g/mol) compared to Poly(THF) (Mn ~2,000–5,000 g/mol) due to reduced chain-transfer reactions .

Thermal Performance : The copolymer’s Tg ranges from -50°C to -30°C, intermediate between Poly(THF) (-80°C) and rigid polyesters (>0°C), making it ideal for low-temperature elastomers .

Market Demand : Suppliers like ACME Chemistry highlight its use in automotive seals and medical tubing, where hydrolytic stability outperforms Poly(THF) .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Poly(tetrahydrofuran-co-neopentanediol), and how do reaction parameters influence copolymer composition?

  • Methodological Answer : The copolymer is typically synthesized via cationic ring-opening polymerization using initiators like BF₃·OEt₂. Reaction parameters such as temperature (optimized between 30–50°C), monomer feed ratio (tetrahydrofuran to neopentanediol), and polymerization time directly affect the copolymer's composition and molecular weight. For reproducibility, ensure anhydrous conditions and monitor reaction kinetics using FTIR or NMR to track monomer conversion .

Q. How can researchers characterize the molecular weight and polydispersity index (PDI) of Poly(tetrahydrofuran-co-neopentanediol)?

  • Methodological Answer : Gel Permeation Chromatography (GPC) with tetrahydrofuran (THF) as the mobile phase is standard. Calibrate the system using narrow-dispersity polystyrene standards. For accurate results, dissolve the copolymer in THF (2–5 mg/mL) and filter through a 0.2 μm PTFE membrane. Triplicate runs are recommended to minimize experimental error. Note that branching or hydrogen bonding may necessitate advanced light scattering techniques for absolute molecular weight determination .

Q. What are the primary applications of this copolymer in drug delivery systems, and how is compatibility assessed?

  • Methodological Answer : The copolymer’s hydrophilicity and tunable degradation make it suitable for controlled-release matrices. To assess compatibility with active pharmaceutical ingredients (APIs), use Differential Scanning Calorimetry (DSC) to detect glass transition temperature (Tg) shifts. For in vitro studies, prepare films via solvent casting (THF as solvent) and evaluate API release profiles in phosphate-buffered saline (PBS) at 37°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal properties (e.g., Tg, Tboil) of Poly(tetrahydrofuran-co-neopentanediol)?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual monomers) or inconsistent measurement protocols. Standardize DSC runs (heating rate: 10°C/min under N₂) and compare results with NIST reference data for tetrahydrofuran derivatives. For phase-change data (e.g., Tboil), employ gas chromatography-mass spectrometry (GC-MS) to verify purity (>98%) before analysis. Cross-validate findings using thermogravimetric analysis (TGA) to rule out decomposition artifacts .

Q. What electrochemical synthesis approaches exist for this copolymer, and what challenges arise in optimizing yield?

  • Methodological Answer : Electrochemical synthesis (e.g., potentiostatic methods) is explored for green chemistry applications. Challenges include controlling side reactions (e.g., over-oxidation) and achieving high monomer conversion. Optimize parameters such as applied potential (0.8–1.2 V vs. Ag/AgCl), electrolyte composition (e.g., TBAPF₆ in acetonitrile), and electrode materials (Pt or carbon felt). Monitor reaction progress via in situ UV-Vis spectroscopy to detect intermediate species .

Q. How can phase behavior in solvent mixtures be systematically analyzed to guide copolymer processing?

  • Methodological Answer : Use cloud point titration to determine solubility parameters. Prepare copolymer solutions (1–5 wt%) in THF and titrate with a non-solvent (e.g., hexane). Record phase separation points and calculate Hansen solubility parameters. For solvent-non-solvent pairs, correlate results with Flory-Huggins theory to predict miscibility. This guides solvent selection for film fabrication or nanoparticle synthesis .

Data Contradiction Analysis

Q. Why do molecular weight values vary across studies despite similar synthesis protocols?

  • Methodological Answer : Variations often stem from differences in GPC calibration (relative vs. absolute methods) or incomplete monomer conversion. Address this by reporting both number-average (Mn) and weight-average (Mw) molecular weights. Use MALDI-TOF MS for low-MW fractions (<10 kDa) to resolve oligomer distributions. Cross-check with end-group analysis via ¹H NMR (e.g., hydroxyl proton integration) .

Q. How should researchers address incomplete structural data (e.g., missing density or Tg values) in literature?

  • Methodological Answer : For missing thermal properties, extrapolate using group contribution methods (e.g., Van Krevelen equations) based on the copolymer’s chemical structure. Experimentally, measure density via pycnometry (helium displacement) and validate with molecular dynamics simulations. Publish full datasets to enhance reproducibility .

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